While resources like PubChem and Chemsrc provide basic information on the compound's structure, properties, and CAS number [, ], no scientific literature explicitly mentions its use in research. This suggests the compound might be:
If you require information on this specific compound, consider contacting research institutions or chemical suppliers directly. They might have access to unpublished data or offer insights into potential applications based on the compound's structure and functional groups.
It's also valuable to explore similar molecules with established research applications. 2-Bromo-1-(4-methoxyphenyl)propan-1-one, a close structural analog, is reported to exhibit anticonvulsant and neuroprotective properties in animal studies []. This information might provide clues for potential research directions with 2-Bromo-1-(4-hydroxyphenyl)propan-1-one.
2-Bromo-1-(4-hydroxyphenyl)propan-1-one, with the chemical formula C₉H₉BrO₂ and a molar mass of 229.07 g/mol, is an organic compound characterized by a bromine atom attached to a propanone structure. This compound features a hydroxyphenyl group, which contributes to its reactivity and potential biological activity. The compound is recognized for its applications in organic synthesis, particularly as an intermediate for pharmaceuticals and other organic compounds .
The chemical behavior of 2-Bromo-1-(4-hydroxyphenyl)propan-1-one includes various reactions typical of brominated phenols and ketones. Key reaction types include:
Research has indicated that 2-Bromo-1-(4-hydroxyphenyl)propan-1-one exhibits notable biological activities. These include:
Several methods exist for synthesizing 2-Bromo-1-(4-hydroxyphenyl)propan-1-one:
2-Bromo-1-(4-hydroxyphenyl)propan-1-one finds various applications in different fields:
Interaction studies have focused on how 2-Bromo-1-(4-hydroxyphenyl)propan-1-one interacts with biological systems:
These interactions are critical for understanding its potential therapeutic applications and safety profiles .
Several compounds share structural features with 2-Bromo-1-(4-hydroxyphenyl)propan-1-one. Here are some notable examples:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
4-Hydroxyacetophenone | Hydroxy group on phenyl ring | Commonly used as a precursor in organic synthesis |
2-Bromo-4-hydroxyacetophenone | Bromine atom on the second carbon | Exhibits similar reactivity but different biological activity |
4-Bromoacetophenone | Bromine atom on phenyl ring | Used in dye manufacturing; less hydroxyl influence |
2-Hydroxy-4-bromobenzophenone | Hydroxyl and bromine groups on benzene | Shows different solubility properties |
The uniqueness of 2-Bromo-1-(4-hydroxyphenyl)propan-1-one lies in its specific combination of functional groups, which impacts its reactivity and biological activity compared to these similar compounds .